An In-depth Technical Guide to 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
An In-depth Technical Guide to 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, a heterocyclic compound belonging to the pyridazinone class. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information, predictive data, and knowledge from analogous structures to offer a detailed profile for research and development purposes. The guide covers its chemical identity, predicted physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and a discussion of potential biological activities based on the broader family of pyridazinone derivatives. Standard protocols for analysis and safety considerations are also presented to provide a well-rounded resource for scientists in the field.
Introduction and Chemical Identity
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, also known as 4,5-dihydro-6-isopropyl-3(2H)-pyridazinone, is a derivative of the pyridazinone heterocyclic system. The pyridazinone core is recognized as a "wonder nucleus" in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives, including but not limited to antimicrobial, anti-inflammatory, antihypertensive, and anticancer effects.[1][2] The introduction of an isopropyl group at the 6-position of the dihydropyridazinone ring is expected to modulate its lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Table 1: Chemical Identity of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
| Identifier | Value | Source(s) |
| IUPAC Name | 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone | - |
| Synonyms | 4,5-Dihydro-6-isopropyl-3(2H)-pyridazinone | - |
| CAS Number | 210230-80-1 | [3][4][5][6][7] |
| Molecular Formula | C₇H₁₂N₂O | [3] |
| Molecular Weight | 140.18 g/mol | [3] |
| Canonical SMILES | CC(C)C1=NNC(=O)CC1 | - |
Physicochemical Properties (Predicted and Analog-Based)
Table 2: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Basis | Source(s) |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| LogP (Octanol/Water) | ~ -0.7 (for methyl analog) | Analog Data | [8] |
| Solubility | Likely sparingly soluble in water, soluble in organic solvents like DMSO and Transcutol® | Analog Data | [9] |
| pKa | Not available | - | - |
| Hydrogen Bond Donors | 1 | Computed | [8] |
| Hydrogen Bond Acceptors | 2 | Computed | [8] |
Synthesis and Reaction Chemistry
A plausible synthetic route for 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone can be extrapolated from general methods for the synthesis of 6-alkyl-4,5-dihydro-3(2H)-pyridazinones. A common and effective method involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.[10]
Proposed Synthetic Pathway
The synthesis would likely proceed in two main steps:
-
Formation of the γ-keto acid: The synthesis would start with the Friedel-Crafts acylation of a suitable substrate with succinic anhydride to form the precursor γ-keto acid, 4-methyl-3-oxopentanoic acid.
-
Cyclocondensation: The resulting γ-keto acid is then reacted with hydrazine hydrate, leading to the formation of the dihydropyridazinone ring.
Figure 1: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Methyl-3-oxopentanoic acid A detailed, validated protocol for this specific precursor is not available in the searched literature. A general approach would involve the condensation of isobutyryl chloride with a malonic ester derivative, followed by hydrolysis and decarboxylation.
Step 2: Synthesis of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
-
To a solution of 4-methyl-3-oxopentanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural elucidation of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone would rely on standard spectroscopic techniques. The following are predicted spectral features based on its structure and data from analogous compounds.[11][12]
¹H NMR Spectroscopy
-
Isopropyl group: A doublet for the two methyl groups (around δ 1.1-1.3 ppm) and a septet for the methine proton (around δ 2.8-3.0 ppm).
-
Dihydro-pyridazinone ring: Two methylene groups appearing as triplets (around δ 2.4-2.6 ppm and δ 2.8-3.0 ppm).
-
NH proton: A broad singlet (variable chemical shift, typically δ 8.0-10.0 ppm, exchangeable with D₂O).
¹³C NMR Spectroscopy
-
Isopropyl group: Methyl carbons (around δ 20-22 ppm) and a methine carbon (around δ 30-35 ppm).
-
Dihydro-pyridazinone ring: Methylene carbons (around δ 25-30 ppm and δ 30-35 ppm).
-
C=O (carbonyl) carbon: Around δ 170-175 ppm.
-
C=N carbon: Around δ 150-155 ppm.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 140. Common fragmentation patterns for dihydropyridazinones involve the loss of small neutral molecules and cleavage of the ring.[13][14]
FTIR Spectroscopy
-
N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.
-
C=N stretch: An absorption band around 1600-1640 cm⁻¹.[15][16]
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, the pyridazinone scaffold is a well-established pharmacophore with a broad spectrum of activities.[1][2]
Areas of Therapeutic Interest
-
Cardiovascular Diseases: Many pyridazinone derivatives have been investigated as vasodilators, antihypertensive agents, and cardiotonic agents.[1]
-
Oncology: The pyridazinone nucleus is present in several anticancer agents, acting through various mechanisms such as kinase inhibition.
-
Anti-inflammatory and Analgesic Effects: A significant number of pyridazinone derivatives have shown potent anti-inflammatory and analgesic properties.
-
Antimicrobial Activity: The pyridazinone ring has been incorporated into molecules with antibacterial and antifungal activities.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyridazinone derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Figure 2: Hypothetical inhibition of the Akt signaling pathway.
Analytical Methodologies
Standard analytical techniques can be employed for the characterization and purity assessment of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically in the range of 220-280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
For purity analysis and identification of volatile impurities, GC-MS can be utilized.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
Safety and Handling
Specific toxicity data for 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone is not available. However, based on the general safety data for pyridazinone derivatives, the following precautions should be observed:[17][18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone is a compound of interest within the broader class of biologically active pyridazinones. While experimental data for this specific molecule is currently sparse, this guide provides a foundational understanding based on its chemical structure, predictive models, and data from analogous compounds. The presented information on its identity, predicted properties, a plausible synthetic approach, and potential biological relevance serves as a valuable starting point for researchers and drug development professionals. It is imperative that future work focuses on the experimental validation of these properties to fully elucidate the potential of this compound.
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